![molecular formula C13H11N3O8S2 B12326557 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is an organic compound with the molecular formula C13H11N3O8S2. It is characterized by the presence of a nitrophenyl group, a hydrazinylidene group, and two sulfonic acid groups attached to a benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid typically involves the reaction of 4-nitrophenylhydrazine with benzene-1,3-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The use of automated systems and advanced technologies can enhance the production process and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can have different properties and applications depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazinylidene groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its interactions with different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine hydrochloride: Similar in structure but lacks the sulfonic acid groups.
Benzene-1,3-disulfonic acid: Contains the sulfonic acid groups but lacks the nitrophenyl and hydrazinylidene groups.
Uniqueness
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and sulfonic acid groups allows for diverse reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C13H11N3O8S2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8+ |
Clé InChI |
JUALIKZKOPFCOP-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/N=C/C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)

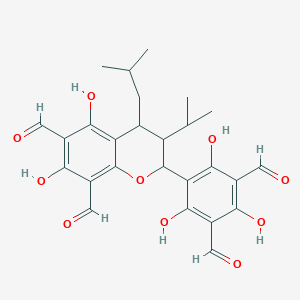
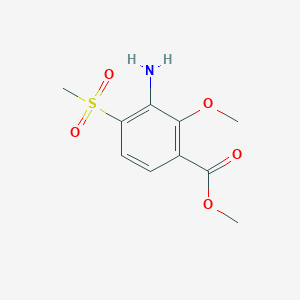
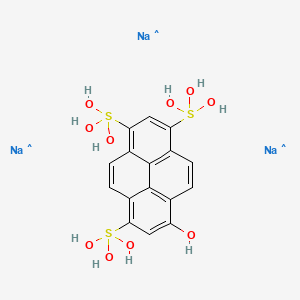
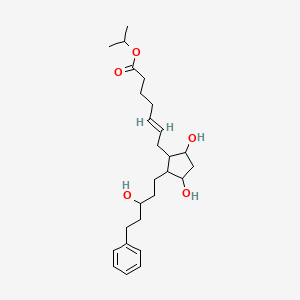
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
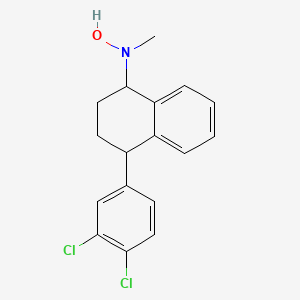
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

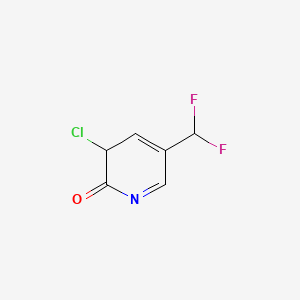
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
